

Structure-Activity Relationship of cis- -Hydroxy Tamoxifen: A Technical Guide

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Compound of Interest

Compound Name: *cis-beta-Hydroxy Tamoxifen*

CAS No.: 97151-04-7

Cat. No.: B1139771

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Executive Summary & Chemical Identity

cis-

-Hydroxy Tamoxifen (CAS: 97151-04-7) represents a critical structural variant in the triphenylethylene class of Selective Estrogen Receptor Modulators (SERMs). Unlike the therapeutic drug Tamoxifen (which exists as the trans or Z-isomer), this compound features two distinct modifications that drastically alter its pharmacological profile:

- **Geometric Isomerism:** It possesses the cis (E) configuration, which typically inverts the SERM profile from antagonist to partial agonist.
- **-Hydroxylation:** It contains a hydroxyl group at the -position of the ethyl side chain (converting the ethyl group to a 2-hydroxyethyl group).

Chemical Nomenclature: (E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenyl-4-hydroxy-1-butene. Key Distinction: Do not confuse with 4-hydroxytamoxifen (Afimoxifene), which is hydroxylated on the phenyl ring. "Beta-hydroxy" strictly refers to the oxidation of the ethyl side chain.

Structural Characterization & Stereochemistry

The Triphenylethylene Scaffold

The core pharmacophore is the triphenylethylene skeleton. In Tamoxifen, the three phenyl rings provide high-affinity binding to the Estrogen Receptor (ER) ligand-binding domain (LBD), mimicking the steroid backbone of estradiol.

The "Cis" (E) Geometry

The biological activity of Tamoxifen is stereospecific.

- (Z)-Tamoxifen (Trans): The therapeutic isomer. The bulky phenyl rings are trans to each other. This geometry positions the basic side chain to displace Helix 12 of the ER, preventing co-activator recruitment (Antagonist effect).
- (E)-Tamoxifen (Cis): The impurity/isomer. The phenyl rings are cis. This geometry allows Helix 12 to adopt a conformation similar to the agonist state, often resulting in weak estrogenic activity.

- Impact on cis-

-Hydroxy Tamoxifen: The cis configuration predisposes this molecule to act as an estrogen agonist rather than an antagonist, making it a critical impurity to monitor in drug substance manufacturing.

The -Hydroxy Modification

The transformation of the hydrophobic ethyl group (

) to a polar hydroxyethyl group (

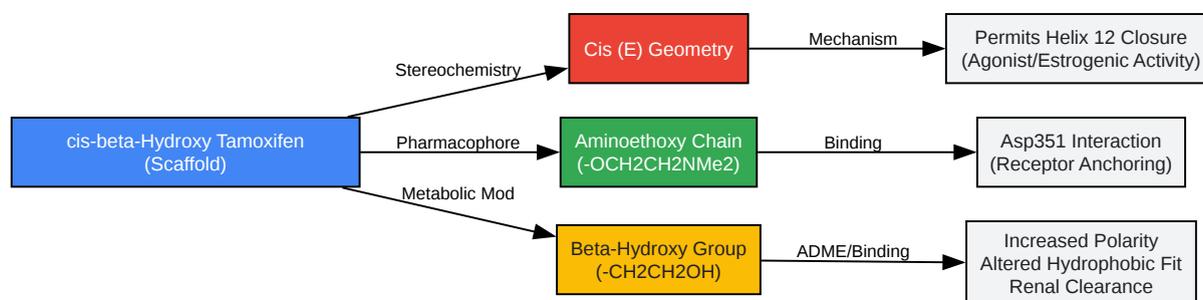
) introduces specific SAR changes:

- Steric Bulk: The increased size of the hydroxyethyl group can cause steric clashes within the hydrophobic pocket of the ER LBD.
- Hydrogen Bonding: The terminal hydroxyl group is capable of H-bonding. While the standard ethyl group fits into a hydrophobic crevice, the introduction of a polar -OH can destabilize binding unless a specific residue (e.g., Thr347 or Leu346 backbone) can accommodate it.
- Metabolic Solubility: This modification significantly increases the water solubility of the molecule compared to parent Tamoxifen, facilitating renal excretion.

Detailed Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the functional dissection of cis-

-Hydroxy Tamoxifen.



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Figure 1: SAR dissection of cis-

-Hydroxy Tamoxifen highlighting the impact of geometry and side-chain oxidation.

Mechanistic Divergence

- ER Binding Affinity: The cis isomer generally has lower affinity for ER

compared to the trans isomer. The addition of the

-hydroxyl group further modulates this. While 4-hydroxylation (phenol) increases affinity by ~100x,

-hydroxylation (ethyl chain) typically decreases or maintains affinity due to the mismatch in the hydrophobic pocket.

- Transcriptional Activation: Due to the cis geometry, the basic aminoethoxy side chain is not positioned correctly to shield the co-activator groove (AF-2). Consequently, the ER-ligand complex can recruit co-activators (e.g., SRC-1), leading to gene transcription. This makes the compound a potential endocrine disruptor or pro-estrogenic impurity.

Experimental Protocols for Characterization

To study this compound, researchers must employ protocols that can resolve the stereoisomers and quantify biological activity.

Isomer Resolution via HPLC

Standard reverse-phase HPLC can separate the cis and trans isomers, but the

-hydroxy variants require specific gradient optimization due to increased polarity.

Parameter	Protocol Specification
Column	C18 Analytical (e.g., 4.6 x 150 mm, 3.5 μ m)
Mobile Phase A	10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B	Acetonitrile
Gradient	30% B to 60% B over 20 min
Detection	UV @ 254 nm (Triphenylethylene chromophore)
Elution Order	-OH variants elute earlier than parent Tamoxifen. Cis isomers typically elute after trans isomers in this class (check specific column interactions).

MCF-7 Proliferation Assay (Estrogenicity Test)

To verify the agonist nature of the cis-

-hydroxy isomer:

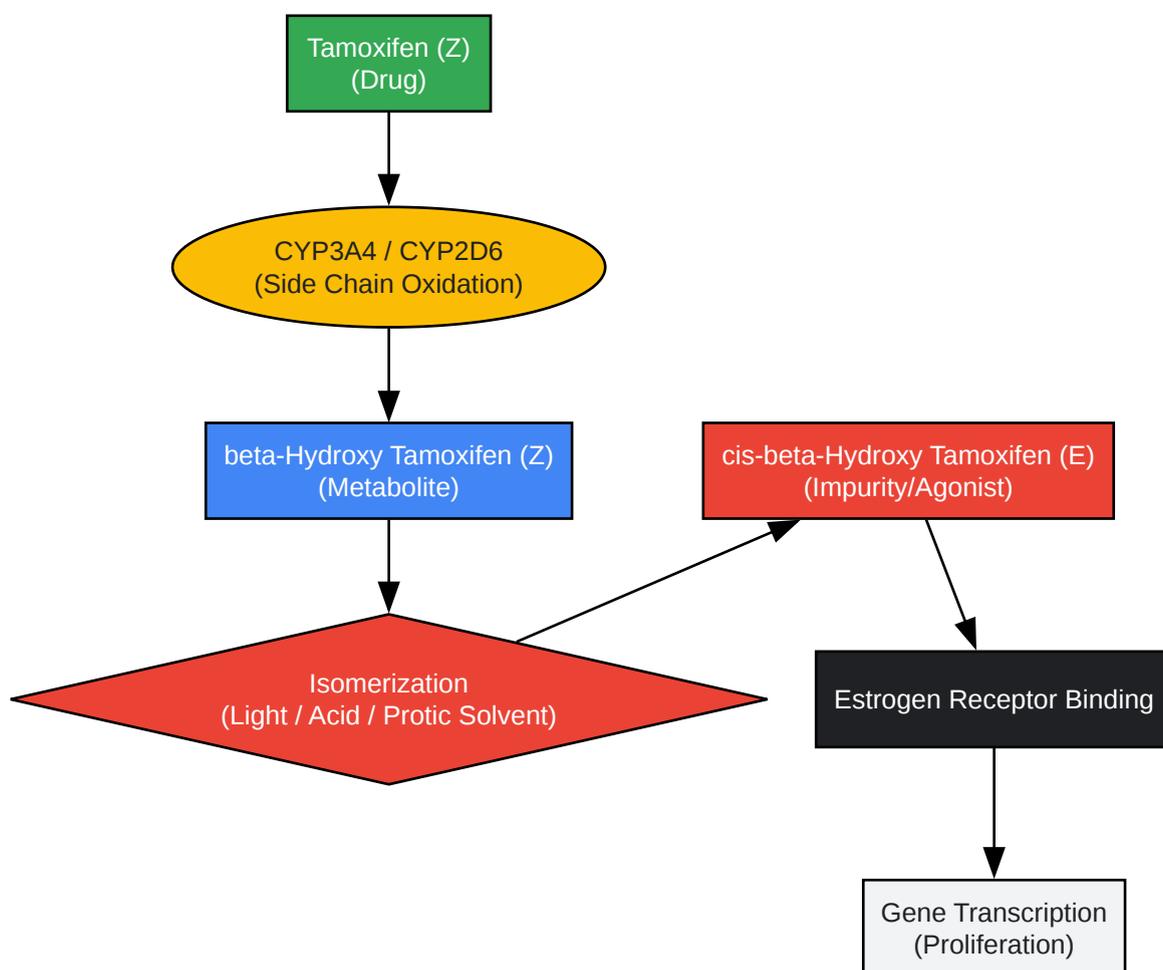
- Cell Line: MCF-7 (ER+ Breast Cancer).
- Media: Phenol-red free DMEM + Charcoal-stripped FBS (to remove endogenous estrogens).
- Dosing: Treat cells with compound (0.1 nM - 1 μ M) for 6 days.
- Controls: E2 (Estradiol) as positive control; Vehicle (DMSO) as negative.

- Readout: MTT or CellTiter-Glo assay.
- Expected Result: If cis-
-hydroxy tamoxifen acts as an agonist, cell growth will increase dose-dependently, unlike the trans-isomer which inhibits E2-induced growth.

Metabolic Pathway & Signaling

The formation of

-hydroxy tamoxifen is a minor metabolic route compared to N-demethylation (Endoxifen) or 4-hydroxylation. However, it represents a pathway of side-chain oxidation.



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Figure 2: Metabolic formation and isomerization pathway leading to the cis-beta-hydroxy variant.[1]

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